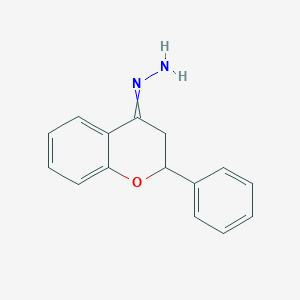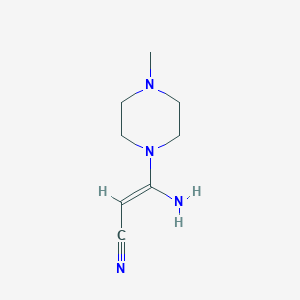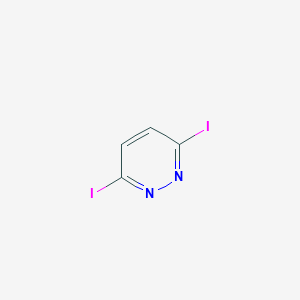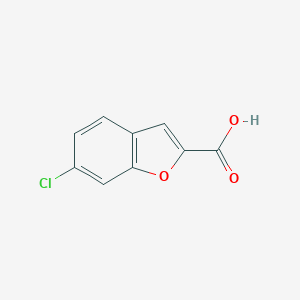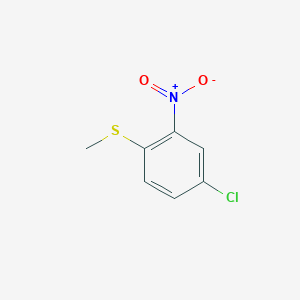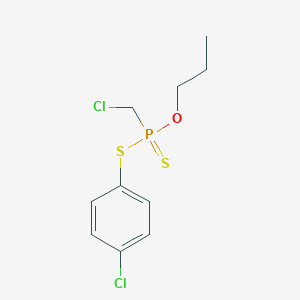![molecular formula C15H17NO2S B154898 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-68-0](/img/structure/B154898.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal conditions. The chemical structure of etodolac consists of a thiazole ring, a phenyl ring, and a carboxylic acid group.
Mechanism Of Action
Etodolac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. Etodolac is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme, while sparing the COX-1 enzyme. This selectivity may reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are associated with non-selective COX inhibitors.
Biochemical And Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other musculoskeletal conditions. It has also been shown to reduce oxidative stress and inflammation in animal models of cancer. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have a protective effect on the liver, reducing liver damage in animal models of liver disease.
Advantages And Limitations For Lab Experiments
Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also highly selective for the COX-2 enzyme, which allows for more precise targeting of inflammation. However, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been shown to have some variability in its pharmacokinetics, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the potential use of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is the development of new formulations of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, such as sustained-release formulations, which may improve its pharmacokinetic profile and reduce the need for frequent dosing. Finally, studies are needed to further elucidate the biochemical and physiological effects of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid, particularly in the context of its potential use in the treatment of inflammatory and autoimmune diseases.
Synthesis Methods
Etodolac can be synthesized using a variety of methods, including the reaction of 2-chloroethyl acetoacetate with 4-(4-ethyl-5-methylthiazol-2-yl)phenol, followed by acid hydrolysis and decarboxylation. Another method involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)phenol with ethyl bromoacetate, followed by acid hydrolysis and decarboxylation. Both methods result in the formation of 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid with high yields and purity.
Scientific Research Applications
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that cause pain and inflammation. Etodolac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
138568-68-0 |
|---|---|
Product Name |
2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid |
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
InChI Key |
YZXPDWVRVXCNTA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



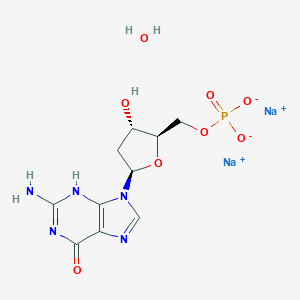
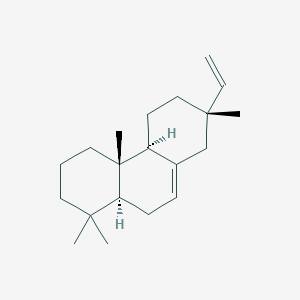
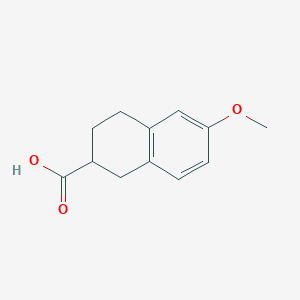
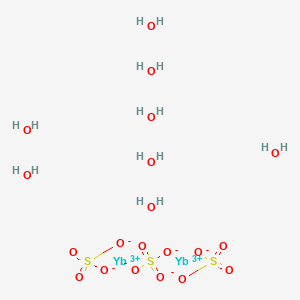
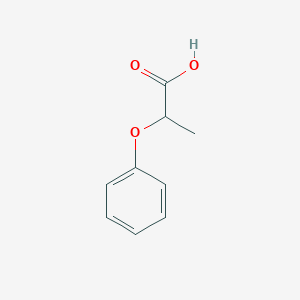
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

